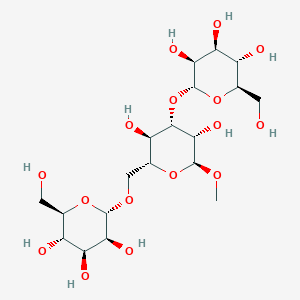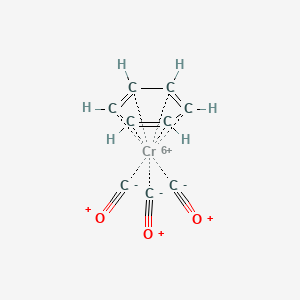
SPDP-PEG3-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDP-PEG3-NHS ester is a heterobifunctional crosslinker that contains a polyethylene glycol (PEG) spacer arm. This compound is widely used in bioconjugation and protein modification due to its ability to form stable, cleavable linkages between molecules. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups, making it a versatile tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG3-NHS ester involves the reaction of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a PEG3 linker. The NHS ester group is introduced through the reaction of SPDP with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation and maintain its reactivity .
Análisis De Reacciones Químicas
Types of Reactions
SPDP-PEG3-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9 to form amide bonds.
Sulfhydryl Groups: React with the 2-pyridyldithiol group at pH 7-8 to form disulfide bonds
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Disulfide Bonds: Formed from the reaction of the 2-pyridyldithiol group with sulfhydryl groups
Aplicaciones Científicas De Investigación
SPDP-PEG3-NHS ester is extensively used in various scientific research fields, including:
Chemistry: Used in the synthesis of complex molecules and in the modification of polymers.
Biology: Employed in protein conjugation, labeling, and crosslinking experiments.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of diagnostic reagents and biosensors
Mecanismo De Acción
The mechanism of action of SPDP-PEG3-NHS ester involves the formation of stable, cleavable linkages between molecules. The NHS ester group reacts with primary amines to form amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparación Con Compuestos Similares
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- SPDP-dPEG36-NHS ester
- Azido-PEG3-NHS ester
Uniqueness
SPDP-PEG3-NHS ester is unique due to its specific PEG3 spacer arm, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules .
Propiedades
Fórmula molecular |
C21H29N3O8S2 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |
Clave InChI |
RAWBJJSJJQXTMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)





![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)




